![molecular formula C15H24 B14785046 (1S)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene](/img/structure/B14785046.png)
(1S)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, which forms the tricyclic core. This is followed by various functional group modifications to introduce the methyl groups at the desired positions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions in specialized reactors. The process is optimized for efficiency, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. Purification steps, including distillation and recrystallization, are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
(1S)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: This reaction involves the replacement of one functional group with another, often using halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学的研究の応用
(1S)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (1S)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.
類似化合物との比較
Similar Compounds
- (1S,4R,7R,11R)-1,3,4,7-tetramethyltricyclo[5.3.1.0^{4,11}]undec-2-en-8-ol
- 1,2,4-Triazolethiones
- 2,4,6-Tri-substituted-1,3,5-Triazines
Uniqueness
(1S)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene is unique due to its specific tricyclic structure and the presence of multiple methyl groups. This configuration imparts distinct chemical and physical properties, differentiating it from other similar compounds. Its stability and reactivity profile make it particularly valuable in various applications.
特性
分子式 |
C15H24 |
|---|---|
分子量 |
204.35 g/mol |
IUPAC名 |
(1S)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene |
InChI |
InChI=1S/C15H24/c1-10-7-8-15-9-12(10)14(3,4)13(15)6-5-11(15)2/h7,11-13H,5-6,8-9H2,1-4H3/t11?,12?,13?,15-/m0/s1 |
InChIキー |
IRAQOCYXUMOFCW-WOFVOEOOSA-N |
異性体SMILES |
CC1CCC2[C@]13CC=C(C(C3)C2(C)C)C |
正規SMILES |
CC1CCC2C13CC=C(C(C3)C2(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



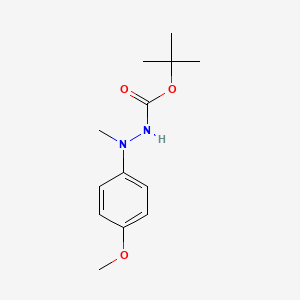
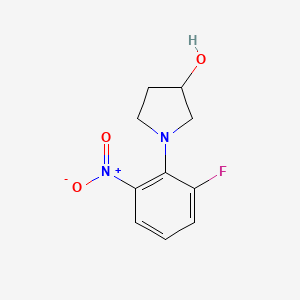
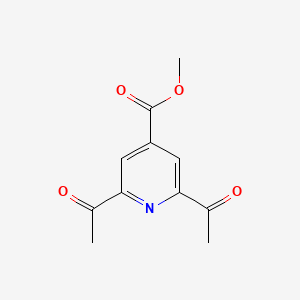
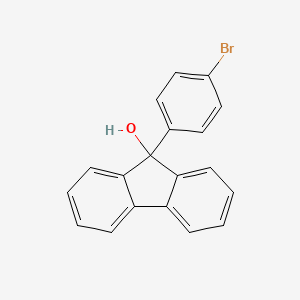
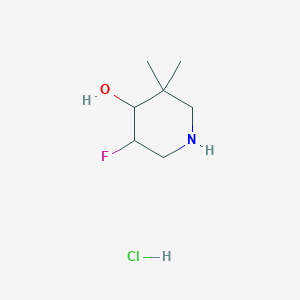
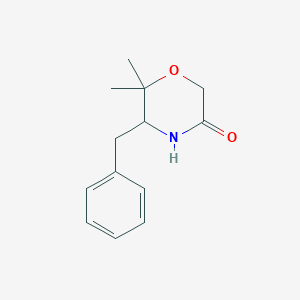
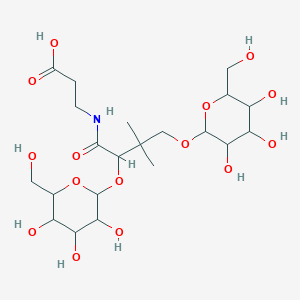
![methyl 3-(6-chloro-2-oxo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-3-yl)propanoate](/img/structure/B14785019.png)
![tert-butyl N-methyl-N-[3-(oxan-3-yl)-2-(phenylmethoxycarbonylamino)propyl]carbamate](/img/structure/B14785026.png)
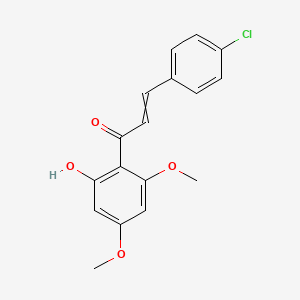
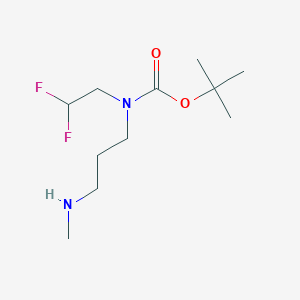
![tert-butyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-cyclopropylcarbamate](/img/structure/B14785038.png)

